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molecular formula C5H11NO3 B1664896 3-(2-Aminoethoxy)propanoic acid CAS No. 144942-89-2

3-(2-Aminoethoxy)propanoic acid

Cat. No. B1664896
M. Wt: 133.15 g/mol
InChI Key: ZCQVVSMJNBNDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09089611B2

Procedure details

3-(2-tert-Butoxycarbonylamino-ethoxy)-propionic acid tert-butyl ester (10 g) was dissolved in a 1:1 trifluoroacetic acid (TFA)/DCM mixture (100 mL) and stirred at room temperature for 1 h. The solvent was then removed on a rotary evaporator and the resulting oil was re-dissolved in DCM and concentrated to dryness. This process was repeated until minimal TFA scent remained before the oil was dried on high vacuum for several hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:20])[CH2:7][CH2:8][O:9][CH2:10][CH2:11][NH:12]C(OC(C)(C)C)=O)(C)(C)C>FC(F)(F)C(O)=O>[NH2:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][C:6]([OH:20])=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(CCOCCNC(=O)OC(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil was re-dissolved in DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
was dried on high vacuum for several hours

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NCCOCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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